molecular formula C26H24N2O5S B2391502 N-(3-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide CAS No. 902585-21-1

N-(3-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

Cat. No.: B2391502
CAS No.: 902585-21-1
M. Wt: 476.55
InChI Key: SUZZZULUISUCPS-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a synthetic small molecule characterized by a quinolin-4-one core substituted with a 6-methyl group and a 3-tosyl (p-toluenesulfonyl) moiety. The acetamide side chain is appended with a 3-methoxyphenyl group, which contributes to its pharmacophoric properties. This compound is of interest due to its structural similarity to inhibitors targeting enzymes like matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS4/5), which are implicated in inflammatory and degenerative diseases such as osteoarthritis .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-17-7-10-21(11-8-17)34(31,32)24-15-28(23-12-9-18(2)13-22(23)26(24)30)16-25(29)27-19-5-4-6-20(14-19)33-3/h4-15H,16H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZZZULUISUCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the Tosyl Group: The tosyl group can be introduced via a reaction with tosyl chloride in the presence of a base such as pyridine.

    Acetylation: The final step involves the acetylation of the quinoline derivative with 3-methoxyphenylacetic acid under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinoline-Based Derivatives

  • 2-(8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide (3-B2) Structural Differences: Replaces the 6-methyl and 3-tosyl groups in the target compound with 8-methoxy and 2-methyl substituents. Synergizes with betamethasone to enhance anti-MMP effects . Advantage: Higher selectivity for aggrecanases compared to broad-spectrum MMP inhibitors, reducing risks of musculoskeletal side effects .

Quinazolinone-Based Derivatives

  • 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Structural Differences: Substitutes the quinoline core with a quinazolinone ring and introduces a 6-chloro group. Activity: Acts as an enoyl-acyl carrier protein reductase (InhA) inhibitor with anti-tuberculosis activity. The chloro group enhances target binding .
  • N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d)

    • Structural Differences : Features a hydroxylated phenyl ring instead of methoxy.
    • Physicochemical Properties : Lower melting point (242–244°C) compared to the target compound, suggesting reduced crystallinity and improved solubility .

Thiazolidinone and Morpholinone Derivatives

  • 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Structural Differences: Incorporates a thioxo-thiazolidinone moiety, enabling redox activity and metal chelation. Activity: Primarily exhibits antioxidant properties via DPPH radical scavenging, differing from the target compound’s enzyme inhibition mechanism .
  • 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Structural Differences: Replaces the quinoline core with a morpholinone ring and adds acetyl/isopropyl groups. Synthesis: Requires Na₂CO₃ and acetyl chloride, contrasting with the target compound’s reliance on ZnCl₂-mediated cyclization .

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Higher melting points (e.g., 242–244°C for 4d) correlate with crystalline stability but may reduce solubility .
  • Pharmacokinetics: Methoxy and sulfonyl groups in the target compound likely improve blood-brain barrier (BBB) penetration compared to morpholinone derivatives .

Biological Activity

N-(3-methoxyphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a synthetic compound belonging to the quinoline derivatives class, known for their diverse biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₁₉N₃O₄S
  • Molecular Weight : 365.42 g/mol

The structural features include a quinoline core with a tosyl group and an acetamide moiety, which are crucial for its biological activity.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : It can bind to various receptors, modulating signaling pathways that regulate cell growth and apoptosis.
  • DNA Intercalation : The compound may intercalate into DNA, influencing gene expression and cellular proliferation.

Biological Activities

Research has shown that quinoline derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies indicate that quinoline derivatives possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains .
  • Anticancer Properties : this compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that it could inhibit the proliferation of cancer cells by inducing apoptosis .
  • Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

A review of recent literature highlights several key findings related to the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .
Study 2Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity .
Study 3Investigated anti-inflammatory properties in animal models, showing reduced edema and inflammatory markers .

Comparison with Similar Compounds

When compared to other quinoline derivatives like chloroquine and quinine, this compound displays unique structural features that may confer distinct biological activities. This uniqueness is attributed to the specific substitutions on the quinoline core, which influence its interaction with biological targets.

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